2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been the subject of numerous research studies.
Scientific Research Applications
Synthesis and Chemical Transformations
One area of research focuses on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, a process that could be related to the synthesis of 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide. This involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to the formation of various benzoylamino derivatives through reactions with hydrazine hydrate or hydrolysis with aqueous sodium hydroxide (Cucek & Verček, 2008).
Antibacterial Activities
Research into derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which shares a structural motif with the indolizine compound , shows significant antibacterial activity. This indicates a potential application of 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Anti-Tuberculosis and Anticancer Activity
The synthesis and biological evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives, which are structurally similar to the compound , have demonstrated excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. This suggests a broad spectrum of potential therapeutic applications for similar compounds, supported by molecular docking studies (Mahanthesha, Suresh, & Naik, 2022).
Domino Reaction Synthesis
A novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives showcases a method that could potentially be applied to or inspired by the synthesis of 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide. This methodology emphasizes the efficiency and versatility of synthesizing complex indolizine derivatives without prior activation or modification of the starting materials (Ziyaadini et al., 2011).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that result in their diverse biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the diverse biological activities associated with indole derivatives, it can be inferred that the compound could have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-12-16(2)14-18(13-15)26-24(29)20-19-10-6-7-11-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHXEVHXIVDIFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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